molecular formula C17H11ClF3NO B3171105 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-34-9

4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine

Cat. No. B3171105
CAS RN: 946663-34-9
M. Wt: 337.7 g/mol
InChI Key: HFBFZUGFPXJOOY-UHFFFAOYSA-N
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Description

“4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound used for proteomics research . It has a molecular formula of C17H11ClF3NO and a molecular weight of 337.73 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H11ClF3NO. It contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon) that is substituted with a chlorine atom and an oxyphenylamine group . The trifluoromethyl group is attached to the phenyl ring .

Scientific Research Applications

Transport and Luminescence Properties

Research has revealed that compounds similar to 4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine, particularly those within the naphthyl phenylamine (NPA) family, demonstrate significant potential in the fields of electronics and photonics due to their transport and luminescence properties. Studies on NPA compounds, including derivatives with chloro substitution, have shown correlations between their polar side groups and hole mobilities. These properties make them suitable for incorporation into organic light-emitting diodes (OLEDs), with emissions in the 420–440 nm range, indicating their utility in developing advanced display and lighting technologies (Tong et al., 2004).

Antimicrobial and Antioxidant Activities

Derivatives of naphthoquinones, structurally related to this compound, have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. These studies are indicative of the broader chemical family's capacity for biological activity, suggesting that similar compounds might also possess these properties, which could be leveraged in pharmaceutical and biochemical research to develop new therapeutic agents (Devi et al., 2010).

Electron Transporting Abilities

Research into naphthylamine-based compounds has revealed their electron transporting (ET) abilities, crucial for the development of electronic and optoelectronic devices. Specifically, studies on naphthylamine derivatives have shown promising electron mobilities, making them potential materials for use in organic light-emitting diodes (OLEDs) and other electronic applications. This research underscores the importance of such compounds in advancing the field of organic electronics (Tse et al., 2006).

Charge Generation Efficiency in Organic Semiconductors

The ability of organic p-dopants, including those similar in structure to this compound, to effectively generate charges in organic semiconductors has been a significant area of investigation. Research demonstrates that homogeneous dispersion of such dopants in host materials can lead to higher charge generation efficiencies, crucial for the development of high-performance organic electronic devices. This finding highlights the compound's potential role in enhancing the efficiency of organic semiconductors, paving the way for more effective p-doping strategies (Lee et al., 2011).

properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-14-6-8-16(12-4-2-1-3-11(12)14)23-10-5-7-15(22)13(9-10)17(19,20)21/h1-9H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBFZUGFPXJOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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